3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c19-17-8-4-7-16(13-17)18(22)20-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15,21H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWHVWPUJLDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic decomposition of 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide reveals two primary building blocks:
- 3-Bromobenzoic acid (or its activated derivatives) as the acyl donor.
- 5-Hydroxy-3-phenylpentan-1-amine as the nucleophilic amine component.
Key disconnections involve:
- Amide bond formation between the carboxylic acid and amine.
- Construction of the 5-hydroxy-3-phenylpentyl chain via alkylation or reduction.
- Introduction of the bromine substituent at the meta position of the benzamide core.
Synthetic Routes and Methodologies
Amide Coupling via Activated Intermediates
The most direct route involves coupling 3-bromobenzoic acid with 5-hydroxy-3-phenylpentan-1-amine using coupling reagents.
Procedure:
Activation of 3-Bromobenzoic Acid :
- 3-Bromobenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.
- Alternative activation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM at room temperature.
Amine Preparation :
Coupling Reaction :
- The acyl chloride or activated ester is reacted with the amine (1.1 equiv) in DCM, catalyzed by triethylamine (TEA, 2.0 equiv).
- The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography.
Optimization Data:
| Activation Method | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride | TEA | 78 | 95 |
| EDC/HOBt | DIPEA | 85 | 98 |
Key Observation : EDC/HOBt minimizes side reactions, improving yield and purity.
Hydroxyl Group Protection Strategies
The hydroxyl group in the pentyl chain necessitates protection during amide formation to prevent undesired oxidation or nucleophilic interference.
Silyl Ether Protection
- Protection : 5-Hydroxy-3-phenylpentan-1-amine is treated with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and imidazole (2.0 equiv) in DMF at 0°C for 1 hour.
- Coupling : The protected amine is coupled with 3-bromobenzoyl chloride as described in Section 2.1.
- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF removes the silyl group, yielding the final product.
Benzyl Ether Protection
- Protection : Benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetone at reflux for 6 hours.
- Deprotection : Hydrogenolysis under H₂ (1 atm) with 10% Pd/C in ethanol.
Comparative Performance:
| Protection Method | Deprotection Efficiency (%) | Overall Yield (%) |
|---|---|---|
| Silyl ether | 92 | 70 |
| Benzyl ether | 88 | 65 |
Silyl ethers offer higher deprotection efficiency but require stringent anhydrous conditions.
Reductive Amination Pathway
An alternative route constructs the pentylamine side chain in situ via reductive amination, avoiding pre-synthesis of the amine.
Procedure:
- Ketone Preparation : 3-Phenylpentan-5-one is synthesized by Friedel-Crafts acylation of benzene with levulinic acid chloride.
- Reductive Amination : The ketone (1.0 equiv) is reacted with ammonium acetate (2.0 equiv) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in dichloroethane at 25°C for 24 hours.
- Amide Coupling : The resulting amine is directly coupled with 3-bromobenzoic acid using EDC/HOBt.
Yield Analysis:
| Step | Yield (%) |
|---|---|
| Ketone synthesis | 82 |
| Reductive amination | 75 |
| Amide coupling | 80 |
This route streamlines synthesis but requires precise stoichiometric control to avoid over-reduction.
Industrial-Scale Considerations
Scalable production demands cost-effective reagents and solvent recovery.
Continuous Flow Synthesis
- Acyl Chloride Formation : Tubular reactors enable rapid mixing of 3-bromobenzoic acid with SOCl₂ at 50°C, reducing reaction time to 30 minutes.
- Amide Coupling : Microreactors with immobilized TEA catalysts achieve 90% conversion in 2 hours.
Green Chemistry Approaches
- Solvent Selection : Cyclopentyl methyl ether (CPME) replaces DCM, offering lower toxicity and higher recyclability.
- Catalyst Recycling : Silica-supported EDC/HOBt systems are reused for five cycles with <5% activity loss.
Challenges and Mitigation Strategies
Regioselective Bromination
Direct bromination of benzamide derivatives risks ortho/para isomer formation. Pre-functionalization of the benzoic acid precursor ensures exclusive meta-bromination.
Stereochemical Control
The chiral center at C3 of the pentyl chain necessitates asymmetric synthesis.
Enantioselective Methods:
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral oxazaborolidine catalysis | 92 | 68 |
| Enzymatic resolution | 99 | 45 |
Biocatalytic approaches offer high enantiomeric excess but lower yields.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce different functional groups at the bromine site.
Scientific Research Applications
3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
Bromo-benzamide derivatives vary primarily in the substituents attached to the amide nitrogen. Key structural analogs include:
- Pyridyl/Pyrimidinyl Derivatives : 3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide (C₁₉H₁₂Br₂N₂O₂) and its pyrimidinyl counterpart (C₁₈H₁₁Br₂N₃O₂) feature dual bromophenyl groups and heteroaromatic substituents, enabling halogen bonding and π-π stacking .
- Isoxazolyl Derivatives : 3-Bromo-N-(5-methylisoxazol-3-yl)benzamide (C₁₂H₁₀BrN₂O₂) incorporates a methylisoxazole group, reducing steric bulk compared to phenylpentyl chains .
- Complex Heterocycles : ZINC33268577 (C₂₆H₂₃BrN₄O₄) integrates a pyrido[1,2-a]pyrimidinyl methoxy group, resembling kinase inhibitors like tivozanib in molecular shape (Shape Tanimoto = 0.803) .
Key Structural Features
*Inferred formula based on structural similarity.
Physicochemical and Computational Analysis
Molecular Properties
- LogP and Solubility: 3-Bromo-N-(5-methylisoxazol-3-yl)benzamide has an XLogP3 of 2.6, indicating moderate lipophilicity .
- Rotatable Bonds :
Hydrogen Bonding and Halogen Interactions
Enzyme Inhibition
- VEGFR-2 Inhibition : ZINC33268577 shows structural similarity to tivozanib, a VEGFR-2 inhibitor, with comparable Shape Tanimoto scores (0.803) but fewer H-bond acceptors (5 vs. 7), suggesting modified binding kinetics .
- PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibit >70% inhibition, highlighting the role of hydrophobic substituents .
Biological Activity
3-Bromo-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : 3-Bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
- CAS Number : 1795297-94-7
- Molecular Formula : C17H22BrN2O2
- Molecular Weight : 364.27 g/mol
The biological activity of 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide can be attributed to its interaction with various biological targets:
- Antiviral Activity : Similar compounds, such as N-phenyl benzamides, have shown efficacy against enteroviruses by binding to viral capsids, stabilizing virions, and preventing uncoating. This suggests a potential antiviral mechanism for 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide as well .
- Receptor Modulation : The compound may interact with acetylcholine receptors, influencing neurotransmitter release and signaling pathways. This modulation could have implications for neurological conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Potential binding to viral capsids | |
| Receptor Interaction | Modulation of acetylcholine receptor activity | |
| Cytotoxicity | Low cytotoxicity in preliminary studies |
Case Study 1: Antiviral Efficacy
In a study evaluating antiviral compounds, 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide was tested alongside other N-phenyl benzamides. Results indicated that compounds with similar structures effectively inhibited viral replication in vitro, suggesting that 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide may exhibit similar properties. The study highlighted the importance of the phenyl moiety in enhancing antiviral activity .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of related compounds revealed that modifications in the benzamide structure can significantly alter receptor affinity and activity. In particular, the introduction of hydroxyl groups has been correlated with increased interaction at acetylcholine receptors, which may be relevant for developing treatments for neurodegenerative diseases .
Research Findings
Recent findings suggest that structural modifications in benzamide derivatives can lead to enhanced biological activity. For example, the presence of a hydroxyl group at the 5-position of the phenylpentyl chain appears to increase receptor binding affinity and specificity. Moreover, studies indicate that halogen substitutions (such as bromine) can affect the lipophilicity and overall pharmacokinetic profile of these compounds, potentially improving their therapeutic index .
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromobenzoic acid derivatives and the 5-hydroxy-3-phenylpentylamine intermediate. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt in DMF to form the active ester .
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency.
- Temperature control : Reactions performed at 0–25°C minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity.
Optimization involves DOE (Design of Experiments) to vary stoichiometry, solvent polarity, and temperature. Monitor yields and purity via TLC and LC-MS .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm for bromobenzamide).
- Hydroxy group resonance (δ 1.5–2.5 ppm, broad, exchangeable).
- Pentyl chain protons (δ 1.2–1.8 ppm for CH2 groups) .
- Mass Spectrometry (ESI-TOF) : Look for [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (C18H20BrNO2; calc. ~370.07). Fragmentation patterns should align with the benzamide and hydroxyalkyl moieties .
- Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >95% purity threshold .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial screening : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Protein binding : Fluorescence quenching or SPR to assess interactions with targets like kinases or GPCRs .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are recommended?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane). Refine structures using SHELXL (for small molecules) with R1 < 0.05 .
- Key parameters : Analyze torsion angles of the pentyl chain and hydrogen-bonding networks involving the hydroxy group .
- Visualization : Use Mercury CSD for packing diagrams and interaction maps (e.g., halogen bonding from bromine) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell line origins, serum concentrations). For example, discrepancies in IC50 may arise from differential protein binding in media .
- Dose-response validation : Re-test under standardized protocols (e.g., NIH/NCATS guidelines).
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from ≥3 independent labs .
Q. What strategies enhance the compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Prodrug modification : Introduce ester groups at the hydroxy moiety for improved membrane permeability .
- Formulation : Use nanoemulsions or liposomes (particle size <200 nm via DLS) to increase solubility .
- In silico modeling : Predict logP and pKa with ADMET Predictor™ ; optimize for CNS penetration if targeting neurological targets .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core modifications : Replace bromine with Cl/CF3 to assess electronic effects on bioactivity .
- Chain variation : Test shorter/longer alkyl chains or cyclic amines (e.g., piperidine) to probe steric tolerance .
- In vitro profiling : Screen analogs against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity trends .
- Data integration : Use 3D-QSAR (e.g., CoMFA) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
